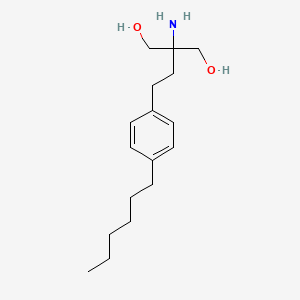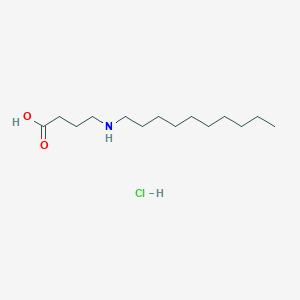
4-(Decylamino)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decylamino)butanoic acid hydrochloride is a synthetic compound with the molecular formula C14H30ClNO2 and a molecular weight of 279.85 g/mol . It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to exhibit GABA-like activity in the central nervous system. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butanoic acid hydrochloride typically involves the reaction of decylamine with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also include purification steps to remove any impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-(Decylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
4-(Decylamino)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly its GABA-like activity in the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its use as a neuromodulator.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-(Decylamino)butanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. The compound mimics the activity of GABA, a neurotransmitter that inhibits neuronal activity, leading to a calming effect. This interaction with GABA receptors modulates the activity of ion channels and neurotransmitter release, resulting in its neuromodulatory effects.
相似化合物的比较
Similar Compounds
Gamma-aminobutyric acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid hydrochloride is derived.
Baclofen: A GABA derivative used as a muscle relaxant and antispastic agent.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group attached to the butanoic acid backbone. This structural modification imparts distinct properties and activities compared to other GABA derivatives, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-(decylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBAISJBXISPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

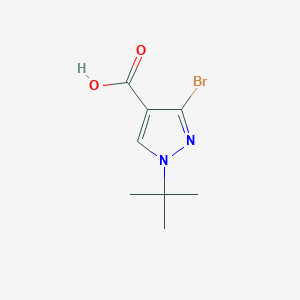
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)
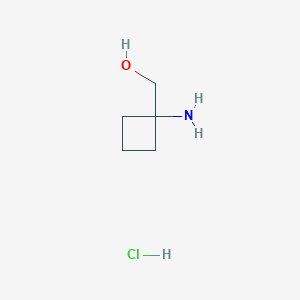
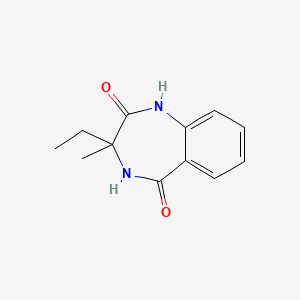
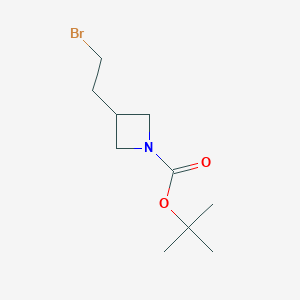
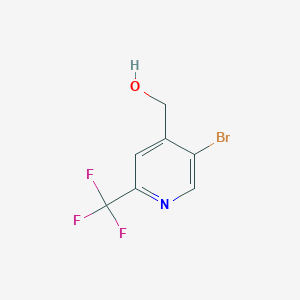
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)

